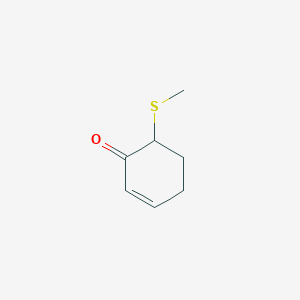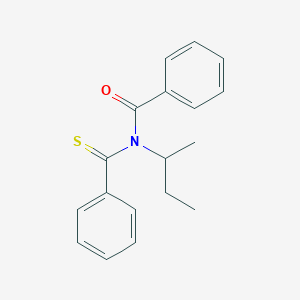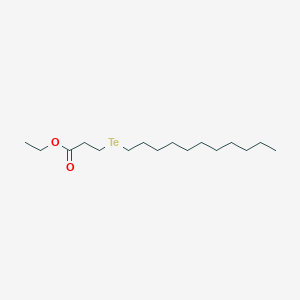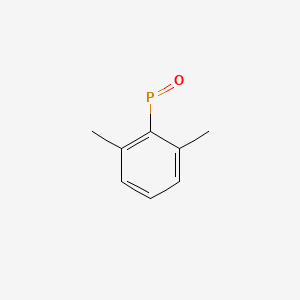
1-Chloro-2-(chloromethyl)cyclooct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(chloromethyl)cyclooct-1-ene is an organic compound with the molecular formula C₉H₁₄Cl₂. It is a derivative of cyclooctene, where one hydrogen atom is replaced by a chlorine atom at the first position, and another hydrogen atom is replaced by a chloromethyl group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)cyclooct-1-ene can be achieved through several methods. One common approach involves the chlorination of cyclooctene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(chloromethyl)cyclooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl-substituted cyclooctene.
Aplicaciones Científicas De Investigación
1-Chloro-2-(chloromethyl)cyclooct-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(chloromethyl)cyclooct-1-ene involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound’s structure allows for specific interactions with molecular targets, influencing pathways such as enzyme inhibition or activation .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-(bromomethyl)cyclooct-1-ene: Similar structure but with a bromine atom instead of chlorine.
1-Bromo-2-(chloromethyl)cyclooct-1-ene: Similar structure but with a bromine atom at the first position.
1-Chloro-2-(methyl)cyclooct-1-ene: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
The presence of two chlorine atoms at strategic positions allows for selective chemical transformations, making it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
89996-24-7 |
|---|---|
Fórmula molecular |
C9H14Cl2 |
Peso molecular |
193.11 g/mol |
Nombre IUPAC |
1-chloro-2-(chloromethyl)cyclooctene |
InChI |
InChI=1S/C9H14Cl2/c10-7-8-5-3-1-2-4-6-9(8)11/h1-7H2 |
Clave InChI |
HMHGEMPTGAOCKF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=C(CC1)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)




![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)



![5-Methylspiro[5.5]undec-1-en-3-one](/img/structure/B14390990.png)
![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)



